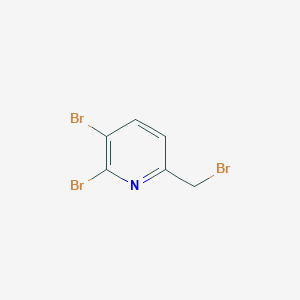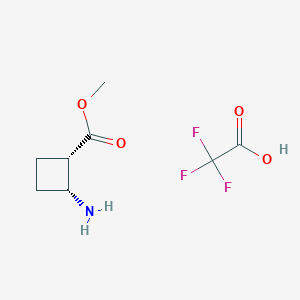
methyl(1S,2R)-2-aminocyclobutane-1-carboxylate;trifluoroaceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(1S,2R)-2-aminocyclobutane-1-carboxylate;trifluoroaceticacid is a compound that combines a cyclobutane ring with an amino group and a carboxylate ester, along with trifluoroacetic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl(1S,2R)-2-aminocyclobutane-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . The reaction conditions often include the use of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems for the direct introduction of functional groups into organic compounds . This method allows for efficient and sustainable synthesis, which is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Methyl(1S,2R)-2-aminocyclobutane-1-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. It can also participate in cycloaddition reactions, such as Diels-Alder reactions .
Common Reagents and Conditions: Common reagents used in these reactions include strong bases like sodium ethoxide for elimination reactions, and weaker bases like water for substitution reactions . The conditions vary depending on the desired reaction, with temperature and solvent playing significant roles.
Major Products: The major products formed from these reactions depend on the specific reaction pathway. For example, elimination reactions may yield alkenes, while substitution reactions can produce various substituted cyclobutane derivatives .
Aplicaciones Científicas De Investigación
Methyl(1S,2R)-2-aminocyclobutane-1-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a conformationally rigid analog of natural amino acids, making it useful in the study of protein structure and function . Industrially, it is used in the synthesis of various organic compounds and materials .
Mecanismo De Acción
The mechanism of action of methyl(1S,2R)-2-aminocyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups . The exact pathways involved may vary, but typically include interactions with proteins and nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include other cyclobutane derivatives, such as methyl (1R,2S)-2-cyano-2-phenylcyclopropanecarboxylate . These compounds share structural similarities but differ in their functional groups and stereochemistry.
Uniqueness: Methyl(1S,2R)-2-aminocyclobutane-1-carboxylate is unique due to its specific stereochemistry and combination of functional groups. This uniqueness allows it to participate in a variety of chemical reactions and makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H12F3NO4 |
|---|---|
Peso molecular |
243.18 g/mol |
Nombre IUPAC |
methyl (1S,2R)-2-aminocyclobutane-1-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H11NO2.C2HF3O2/c1-9-6(8)4-2-3-5(4)7;3-2(4,5)1(6)7/h4-5H,2-3,7H2,1H3;(H,6,7)/t4-,5+;/m0./s1 |
Clave InChI |
FIOCTXILUVEPRM-UYXJWNHNSA-N |
SMILES isomérico |
COC(=O)[C@H]1CC[C@H]1N.C(=O)(C(F)(F)F)O |
SMILES canónico |
COC(=O)C1CCC1N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


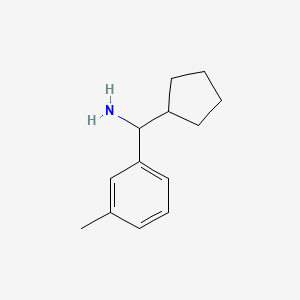

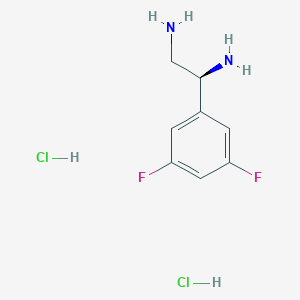
![(S)-1'-(Cyclobutylmethyl)-N-hydroxy-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13034670.png)
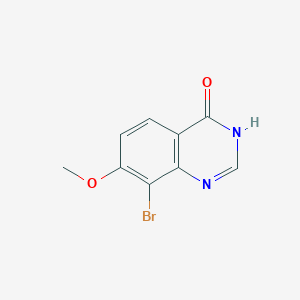
![(1S)-1-(4-hydroimidazo[1,2-a]pyridin-7-yl)ethylamine](/img/structure/B13034681.png)
![2-Iodo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13034687.png)
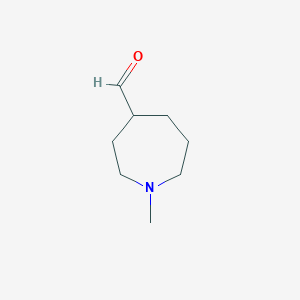
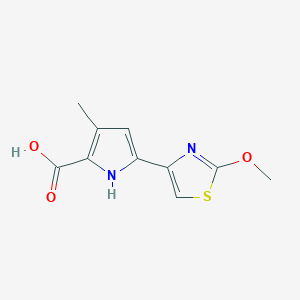
![cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine](/img/structure/B13034705.png)
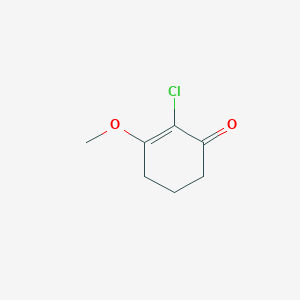
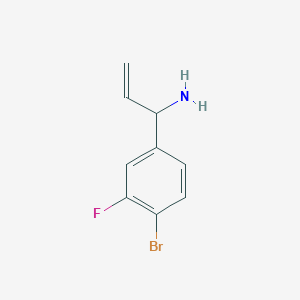
![(3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol](/img/structure/B13034736.png)
